2-Ethoxycyclohexan-1-ol

Catalog No.
S3339353
CAS No.
2979-26-2
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxycyclohexan-1-ol

CAS Number

2979-26-2

Product Name

2-Ethoxycyclohexan-1-ol

IUPAC Name

2-ethoxycyclohexan-1-ol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7(8)9/h7-9H,2-6H2,1H3

InChI Key

PKOQGLKMAXRWPD-UHFFFAOYSA-N

SMILES

CCOC1CCCCC1O

Canonical SMILES

CCOC1CCCCC1O

2-Ethoxycyclohexan-1-ol is an organic compound with the chemical formula C8H16O2. It is categorized as a cyclic alcohol due to the presence of a cyclohexane ring and an ethoxy group attached to the first carbon of the alcohol functional group. This compound appears as a colorless liquid and is known for its distinctive odor. Its molecular structure consists of an ethoxy group (-O-CH2-CH3) attached to the cyclohexanol framework, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals .

  • Synthesis of Cyclic Ethers: Research has explored the use of 2-ECH as a starting material for the synthesis of cyclic ethers, particularly tetrahydrofuran (THF) and ethylene oxide. Studies have investigated dehydrogenation (removal of hydrogen) as a method for converting 2-ECH into these cyclic ethers. Source: Biosynth:
Typical of alcohols and ethers. Key reactions include:

  • Esterification: It can react with carboxylic acids to form esters, particularly under acidic conditions.
  • Dehydration: Upon heating or in the presence of an acid catalyst, it can undergo dehydration to form alkenes.
  • Oxidation: 2-Ethoxycyclohexan-1-ol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions highlight its utility as a reagent in organic synthesis, facilitating the formation of more complex molecules.

2-Ethoxycyclohexan-1-ol can be synthesized through several methods:

  • Nucleophilic Substitution: One common method involves the reaction of cyclohexanol with ethyl bromide in the presence of a base, leading to the formation of 2-Ethoxycyclohexan-1-ol.
    python
    Cyclohexanol + Ethyl Bromide → 2-Ethoxycyclohexan-1-ol
  • Acid-Catalyzed Reaction: Another approach is through acid-catalyzed reactions between cyclohexanone and ethanol, which can yield various ethylated products including 2-Ethoxycyclohexan-1-ol under controlled conditions .

Several compounds share structural similarities with 2-Ethoxycyclohexan-1-ol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
CyclohexanolC6H12OSimple cyclic alcohol without substituents
EthylcyclohexanolC8H16OEthyl group on cyclohexane without hydroxyl group
1-EthoxycyclohexanolC8H18OHydroxyl group at position one
4-EthoxycyclohexanolC8H18OHydroxyl group at position four

Uniqueness: 2-Ethoxycyclohexan-1-ol is distinctive due to its specific placement of the ethoxy group on the second carbon of the cyclohexane ring, which influences its reactivity and potential applications compared to other similar compounds .

This detailed overview provides insights into the characteristics, synthesis methods, applications, and comparative analysis of 2-Ethoxycyclohexan-1-ol within the context of organic chemistry. Further research could expand its utility across various scientific domains.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2979-26-2

Dates

Modify: 2024-04-14

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